molecular formula C18H20N4O2S B2457156 N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 941992-42-3

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2457156
CAS No.: 941992-42-3
M. Wt: 356.44
InChI Key: ZNWUPLKMDQNLMQ-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system substituted with a 2,4-dimethylphenyl group and a prop-2-enyloxamide moiety

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-7-19-17(23)18(24)20-16-13-9-25-10-14(13)21-22(16)15-6-5-11(2)8-12(15)3/h4-6,8H,1,7,9-10H2,2-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUPLKMDQNLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution with the 2,4-dimethylphenyl group:

    Attachment of the prop-2-enyloxamide moiety: The final step involves the coupling of the prop-2-enyloxamide group to the substituted thieno[3,4-c]pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Reaction Conditions Products Catalysts/Reagents
Acidic (HCl, 100°C)2-(2,4-dimethylphenyl)thienopyrazole-carboxylic acid + allylamineConcentrated HCl
Basic (NaOH, reflux)Sodium carboxylate + free amineAqueous NaOH
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the amide nitrogen, facilitating cleavage.

Functionalization of the Allyl Group

The prop-2-en-1-yl (allyl) group participates in electrophilic additions and cycloadditions, enabling structural diversification:

Electrophilic Addition

Reaction with halogens (e.g., Br₂) yields dibromo derivatives:
Allyl+Br21,2-dibromopropyl\text{Allyl} + \text{Br}_2 \rightarrow \text{1,2-dibromopropyl}
This modification enhances electrophilicity for subsequent cross-coupling reactions.

Cycloaddition Reactions

The allyl group engages in [3+2] cycloadditions with azides or nitrones under copper catalysis, forming triazole or isoxazolidine rings. For example:
Allyl+NaN3Cu(I)1,2,3-triazole\text{Allyl} + \text{NaN}_3 \xrightarrow{\text{Cu(I)}} \text{1,2,3-triazole}
These reactions are pivotal for introducing bioorthogonal handles.

Reactivity of the Thieno[3,4-c]pyrazole Core

The heterocyclic core undergoes electrophilic substitution and alkylation:

Electrophilic Substitution

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring, altering electronic properties .

  • Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

N-Alkylation/Acylation

The pyrazole nitrogen reacts with alkyl halides or acyl chlorides:
Pyrazole-NH+R-XPyrazole-NR\text{Pyrazole-NH} + \text{R-X} \rightarrow \text{Pyrazole-NR}
For example, benzylation using benzyl bromide forms a more lipophilic derivative.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the thiophene ring:

Reaction Conditions Yield
Suzuki-Miyaura (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C60–75%
Buchwald-Hartwig (Amine)Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene50–65%

Oxidation and Reduction

  • Oxidation : The thiophene sulfur oxidizes to sulfoxide/sulfone using m-CPBA or H₂O₂, modulating ring aromaticity .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring, altering conjugation and reactivity.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and aromatic amines.

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the amide bond, necessitating storage in amber vials.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential anti-inflammatory agent . In silico studies have indicated that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest that modifications to the compound could enhance its inhibitory potency against this target .

Anticancer Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural features of N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide may contribute to its effectiveness in targeting cancer cells .

Material Science

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photovoltaics . The thieno[3,4-c]pyrazole moiety can facilitate charge transfer processes essential for improving the efficiency of organic solar cells .

Case Study 1: Anti-inflammatory Research

A study conducted on similar thieno[3,4-c]pyrazole derivatives demonstrated significant anti-inflammatory activity through inhibition of key inflammatory pathways. The structure of this compound was used as a basis for designing novel inhibitors with enhanced efficacy .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that compounds based on the thieno[3,4-c]pyrazole scaffold showed promising cytotoxicity. This compound was synthesized and tested for its ability to induce apoptosis in these cells .

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in different chemical and biological properties

Biological Activity

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core combined with an ethanediamide moiety. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, and it exhibits a molecular weight of 374.46 g/mol. The presence of the thieno and pyrazole rings contributes to its chemical reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing thieno[3,4-c]pyrazole cores have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives show significant antibacterial activity against pathogenic bacteria.
  • Thrombopoietin Receptor Agonism : Related compounds have been identified as agonists for the thrombopoietin receptor, enhancing platelet production which is crucial in treating thrombocytopenia.

Biological Activity Data

Activity Type Description References
AnticancerInhibits proliferation of various cancer cell lines ,
AntibacterialEffective against Gram-positive and Gram-negative bacteria ,
Platelet ProductionAgonist for thrombopoietin receptor

Case Studies

  • Anticancer Study : A study conducted on a series of thieno[3,4-c]pyrazole derivatives demonstrated that modifications to the core structure significantly enhanced cytotoxicity against human breast cancer cell lines (MCF-7). The study concluded that the introduction of specific substituents could optimize therapeutic efficacy (PubChem).
  • Antimicrobial Research : In an investigation focused on the antimicrobial properties of thieno derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development (ResearchGate).
  • Thrombocytopenia Treatment : A patent describes related compounds acting as thrombopoietin receptor agonists. These compounds were shown to enhance platelet counts in preclinical models, suggesting that this compound could also have similar applications (Google Patents).

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thieno[3,4-c]pyrazole core fused with a 2,4-dimethylphenyl group and an oxalamide moiety substituted with a propenyl chain. The electron-rich thiophene ring and pyrazole nitrogen atoms enhance π-π stacking and hydrogen-bonding interactions, which are critical for ligand-receptor binding or catalytic activity. The propenyl group introduces steric effects and potential for Michael addition or polymerization under specific conditions .

Q. What synthetic strategies are recommended for preparing this compound?

Multi-step synthesis is required, starting with the Mannich reaction (as seen in analogous heterocycles) to assemble the pyrazole-thiophene framework . Subsequent functionalization involves coupling the 2,4-dimethylphenyl group via Suzuki-Miyaura cross-coupling, followed by oxalamide formation using ethyl oxalyl chloride and propenylamine. Purification typically employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from methanol/acetone mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent orientation.
  • X-ray crystallography : Resolves steric clashes in the thienopyrazole core and validates hydrogen-bonding networks (e.g., N–H⋯N interactions in analogous acetamide derivatives) .
  • HRMS : Verifies molecular weight and isotopic patterns.
  • HPLC : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Contradictions arise from the compound’s amphiphilic nature: the thiophene-pyrazole system is hydrophobic, while the oxalamide group is polar. Use solvent systems with controlled polarity (e.g., DMSO/water gradients) and conduct temperature-dependent solubility studies. Molecular dynamics simulations (e.g., COSMO-RS) can predict solvent interactions and guide experimental design .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the propenyl group?

The propenyl side chain is susceptible to over-reduction or cleavage. Use poisoned catalysts (e.g., Lindlar catalyst for partial hydrogenation) or switch to enzymatic reduction (e.g., ene-reductases) to preserve the oxalamide functionality. Monitor reactions via in-situ FTIR to detect intermediates .

Q. How does steric hindrance from the 2,4-dimethylphenyl group affect regioselectivity in cross-coupling reactions?

The dimethyl substituents create steric bulk, favoring coupling at the less hindered C3 position of the thienopyrazole. Computational modeling (DFT) of transition states can predict regioselectivity. Experimental validation via 1H^1H-NMR NOE correlations confirms spatial arrangements .

Q. What are the thermodynamic and kinetic drivers of crystallization polymorphism?

Polymorphs arise from competing N–H⋯O (oxalamide) and C–H⋯π (thiophene) interactions. Screen crystallization solvents (e.g., ethanol vs. acetonitrile) and use differential scanning calorimetry (DSC) to map phase transitions. Synchrotron XRD can resolve lattice packing differences .

Q. How do electronic effects in the thienopyrazole core influence redox behavior?

Cyclic voltammetry reveals oxidation peaks at +1.2 V (thiophene ring) and reduction at −0.8 V (pyrazole N–H). Electron-donating methyl groups on the phenyl ring stabilize the oxidized state, while the propenyl chain introduces conjugation effects. Spectroelectrochemical studies (UV-vis-NIR) track intermediate radical species .

Methodological Guidance

Designing stability studies under physiological conditions

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor via LC-MS for oxalamide cleavage.
  • Photostability : Expose to UV-Vis light (300–800 nm) and quantify degradation products.
  • Oxidative stress : Use H2_2O2_2/Fe2+^{2+} systems to assess radical-mediated decomposition .

Optimizing reaction yields in multi-step syntheses

  • Stepwise quenching : Isolate intermediates after each step to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction times for heterocycle formation (e.g., 30 min at 150°C vs. 24 hrs conventionally) .
  • DoE (Design of Experiments) : Apply factorial designs to optimize catalyst loading, temperature, and solvent ratios .

Data Contradiction Analysis

Addressing discrepancies in biological activity assays
Inconsistent IC50_{50} values may stem from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays). Normalize data using protein-free buffers and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Resolving conflicting computational vs. experimental solubility parameters
Adjust COSMO-RS simulations by incorporating explicit solvent molecules (e.g., water clusters) and validate with experimental Hansen solubility parameters (HSP) .

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